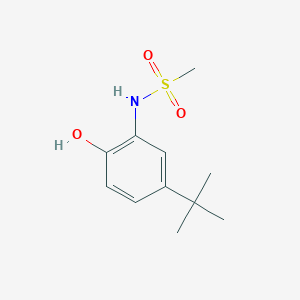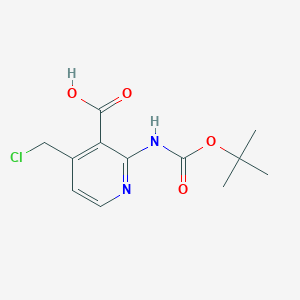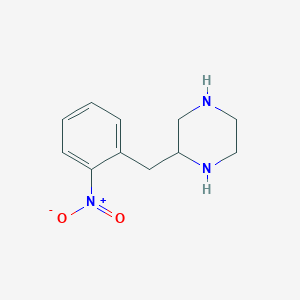
6-(Chloromethyl)-4-fluoropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-4-fluoropyridin-2-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group at the 6th position, a fluorine atom at the 4th position, and an amine group at the 2nd position on the pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-fluoropyridin-2-amine. This process typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective chloromethylation at the desired position on the pyridine ring.
Another approach involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitropyridine, with chloromethylamine. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide, with the addition of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-4-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom. This reaction is often facilitated by the presence of a base and is carried out in polar aprotic solvents.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group (if present) to an amine group. Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide ions in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 6-(azidomethyl)-4-fluoropyridin-2-amine, 6-(thiomethyl)-4-fluoropyridin-2-amine, and 6-(alkoxymethyl)-4-fluoropyridin-2-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives from nitro precursors.
科学的研究の応用
6-(Chloromethyl)-4-fluoropyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 6-(Chloromethyl)-4-fluoropyridin-2-amine is largely dependent on its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The presence of the chloromethyl group allows for alkylation reactions, while the fluorine atom can enhance binding affinity and specificity through electronic effects.
類似化合物との比較
Similar Compounds
6-(Chloromethyl)-4-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
6-(Chloromethyl)-4-bromopyridin-2-amine: Bromine substitution can alter the compound’s electronic properties and reactivity.
6-(Chloromethyl)-4-methylpyridin-2-amine: Methyl substitution affects steric and electronic properties, influencing the compound’s behavior in chemical reactions.
Uniqueness
6-(Chloromethyl)-4-fluoropyridin-2-amine is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential applications in various fields. The fluorine atom, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development.
特性
分子式 |
C6H6ClFN2 |
|---|---|
分子量 |
160.58 g/mol |
IUPAC名 |
6-(chloromethyl)-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H6ClFN2/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2,(H2,9,10) |
InChIキー |
ZXHTYAPMEIUPEP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)
